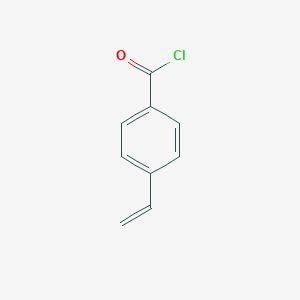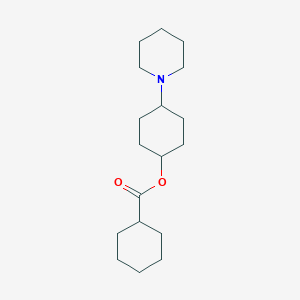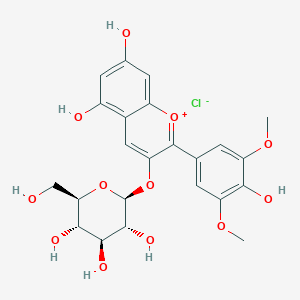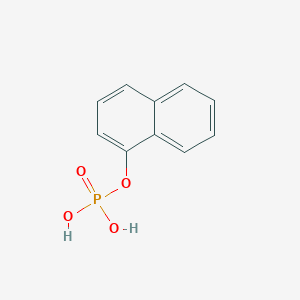
1-Naphthyl phosphate
概要
説明
Synthesis Analysis
The synthesis of 1-naphthyl phosphate and its derivatives involves various methods, including one-pot three-component reactions in water catalyzed by phosphates, showcasing an approach to maximize valorization efforts of natural phosphate resources and achieve high yield and purity (Essamlali et al., 2013). Another method includes the rhodium-catalyzed oxidative coupling of 1-naphthols with alkynes for the synthesis of naphtho[1,8-bc]pyran derivatives and related compounds (Mochida et al., 2010).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been analyzed through various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible spectroscopy (UV-Vis), and X-ray diffraction (XRD), providing insights into their crystalline and optical properties. These analyses reveal the effectiveness of the interaction between this compound derivatives and other compounds, leading to improved properties of the resulting materials (Jayabharathi et al., 2015).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including annulation reactions and catalytic activities, to form highly substituted derivatives. These reactions often involve C-H activation and oxidative coupling, leading to the formation of complex molecules with significant chemical diversity and potential applications in various fields (Wang et al., 2018).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, photophysical characteristics, and electrochromic behavior, have been extensively studied. These studies reveal that the incorporation of this compound into polymers or nanocomposites alters their surface properties, enhances their absorption and emission spectra, and improves their photoluminescence, indicating their potential for application in optoelectronic devices (Cihaner & Algi, 2008).
Chemical Properties Analysis
The chemical properties of this compound derivatives, including their reactivity, catalytic activity, and interaction with biological molecules, have been the subject of research. These studies have led to the development of new protocols for the synthesis of naphthol derivatives and their applications in catalysis and materials science (Zimou et al., 2019).
科学的研究の応用
Vesicle Permeability Studies : A study by Cobo Solís, Correa, and Molina (2017) explored the permeability coefficient of 1-naphthyl phosphate through a specific vesicle bilayer. This research highlights its utility in studying membrane transport processes (Cobo Solís, Correa, & Molina, 2017).
Biochemical Assays : Bowers and Bowers (1982) used this compound in spectrophotometry and chromatography to measure human prostatic acid phosphatase activity, demonstrating its role in biochemical assays (Bowers & Bowers, 1982).
Chemiluminescence Measurements : A study by Díaz et al. (2002) found that this compound enhances the chemiluminescence reaction in biosensors for alkaline-phosphatase, showing its application in sensor technologies (Díaz, Sánchez, Ramos, & Torijas, 2002).
Molecularly Imprinted Polymers (MIPs) : Haginaka, Tabo, and Matsunaga (2012) used this compound in the preparation of MIPs for organophosphates, indicating its role in creating selective and sensitive materials for chemical recognition (Haginaka, Tabo, & Matsunaga, 2012).
Rhizosphere Activity Visualization : Dinkelaker and Marschner (1992) employed this compound for in vivo demonstration of acid phosphatase activity in the rhizosphere of plants, highlighting its use in plant biology research (Dinkelaker & Marschner, 1992).
Biosensor Development : Sánchez et al. (2003) developed a biosensor using this compound for detecting pesticides and inorganic compounds, showcasing its application in environmental monitoring and safety assessment (Sánchez, Díaz, Peinado, & Belledone, 2003).
Cancer Research : Troll, Belman, and Nelson (1959) identified bis(2-amino-1-naphthyl) phosphate as a urinary metabolite of 2-naphthylamine, providing insights into cancer research and metabolism (Troll, Belman, & Nelson, 1959).
Electrochemical Immunosensors : Yang et al. (2015) used 1-naphthol, produced from this compound, in constructing an amplified electrochemical immunosensor, indicating its role in medical diagnostics and pathogen detection (Yang, Zhuo, Yuan, & Chai, 2015).
作用機序
Target of Action
1-Naphthyl phosphate is a substrate for various enzymes, including phosphatases . The primary targets of this compound are enzymes such as EGFR (Epidermal Growth Factor Receptor) and LCK (Lymphocyte-specific protein tyrosine kinase) . These enzymes play crucial roles in cellular processes such as cell growth, differentiation, and immune response.
Mode of Action
This compound interacts with its target enzymes by serving as a substrate. The enzymes catalyze the hydrolysis of this compound, leading to the release of 1-Naphthol and inorganic phosphate . This interaction triggers changes in the enzyme’s activity, influencing downstream cellular processes.
Biochemical Pathways
The hydrolysis of this compound by phosphatases is a part of broader biochemical pathways involving phosphate metabolism. The released inorganic phosphate can participate in various biochemical reactions, contributing to energy metabolism, signal transduction, and other cellular functions. The exact pathways affected can depend on the specific phosphatase enzyme involved and the cellular context .
Result of Action
The hydrolysis of this compound results in the production of 1-Naphthol and inorganic phosphate. This reaction can influence the activity of the target enzyme and affect downstream cellular processes. For example, in the case of phosphatases, the hydrolysis of this compound can modulate the enzyme’s activity, impacting cellular functions such as signal transduction and energy metabolism .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include pH, temperature, and the presence of other molecules that can interact with this compound or its target enzymes. For instance, the activity of phosphatases can be sensitive to pH and the presence of specific ions . Therefore, these factors could potentially influence the action of this compound.
Safety and Hazards
1-Naphthyl phosphate is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .
特性
IUPAC Name |
naphthalen-1-yl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9O4P/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXICDMQCQPQEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862858 | |
| Record name | Naphthalen-1-yl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1136-89-6 | |
| Record name | 1-Naphthyl phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1136-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthyl dihydrogen phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001136896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthyl dihydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.184 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 1-naphthyl phosphate used in the study of enzymes?
A1: this compound serves as a substrate for various enzymes, particularly phosphatases like alkaline phosphatase (ALP). [, , ] The enzyme catalyzes the hydrolysis of this compound, releasing 1-naphthol, a detectable product. This reaction is commonly employed in enzyme assays to determine enzyme activity and kinetic parameters. [, , , , ]
Q2: Can you elaborate on the detection methods used in these enzyme assays?
A2: The released 1-naphthol, being electrochemically active, allows for both spectrophotometric and electrochemical detection methods. [, , , , ] Spectrophotometry capitalizes on the absorbance of 1-naphthol, while electrochemical techniques like amperometry measure the current generated during its oxidation. [, , , , ] This versatility makes this compound a valuable tool in developing sensitive biosensors. [, , ]
Q3: Beyond enzyme studies, are there other applications for this compound?
A3: Yes, this compound's utility extends to immunosensing applications. It's employed as a substrate for ALP-labeled antibodies in enzyme-linked immunosorbent assays (ELISAs). [, , ] Upon antibody binding to the target, the ALP enzyme converts this compound to detectable 1-naphthol. This approach has been explored for detecting various targets, including bacteria like E.coli O157:H7 [] and toxins like ricin. [, ]
Q4: Are there any studies on how the structure of this compound affects its reactivity?
A4: Yes, research has explored the impact of structural modifications on the reactivity of this compound derivatives. For instance, the presence of electron-withdrawing groups like the P(O) group in tri-1-naphthyl phosphate influences the elimination of the binaphthyl radical cation during photoinduced electron-transfer reactions. [, ] Furthermore, the introduction of a hydroxyl group in diethyl 8-hydroxy-1-naphthyl phosphate significantly enhances the rate of hydrolysis compared to diethyl this compound, attributed to hydrogen bond catalysis. []
Q5: How does this compound behave in different environments?
A5: Studies have investigated the behavior of this compound in various environments, including reverse micelles. [, , ] These studies reveal that the catalytic efficiency of ALP towards this compound is influenced by the type of external solvent used in the reverse micelle system. [, , ] For instance, biocompatible solvents like isopropyl myristate and methyl laurate can replace traditional solvents like n-heptane and benzene without compromising the efficiency of the system. [, ] These findings highlight the potential for developing greener and more sustainable chemical processes using biocompatible reverse micelles.
Q6: What is the molecular formula and weight of this compound?
A6: this compound, specifically the disodium salt commonly used in research, has the molecular formula C10H7Na2O4P and a molecular weight of 268.12 g/mol.
Q7: Is there any spectroscopic data available for this compound?
A7: While the provided research papers don't delve into detailed spectroscopic characterization, they do mention key absorbance properties of both this compound and its enzymatic product, 1-naphthol. [, ] This information is crucial for optimizing detection methods in both spectrophotometric and electrochemical assays.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



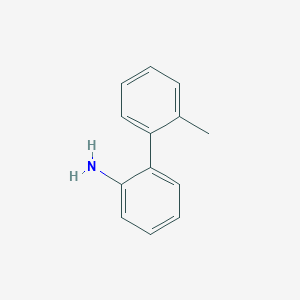

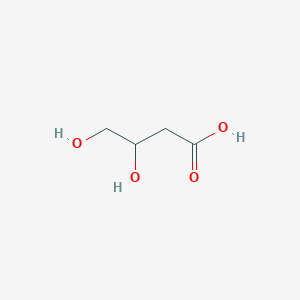
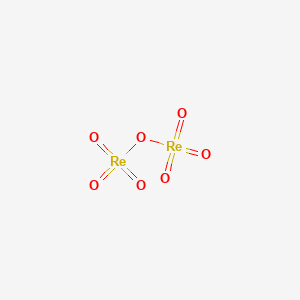
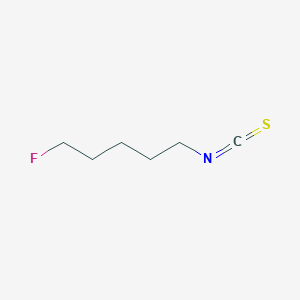
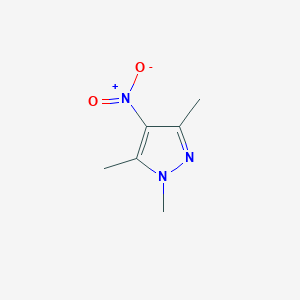
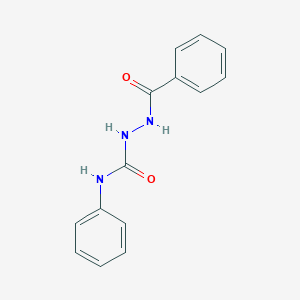
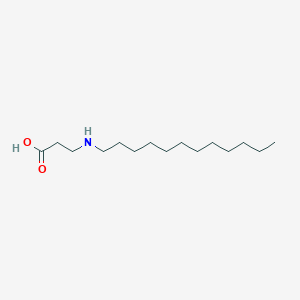
![4-Chloromethyl-[1,3]dioxane](/img/structure/B75608.png)
